molecular formula C22H24N6O2 B12691102 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- CAS No. 184691-45-0

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-

Cat. No.: B12691102
CAS No.: 184691-45-0
M. Wt: 404.5 g/mol
InChI Key: GTGDTJMORUCVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The process may include:

    Formation of the Pyridoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Functionalization of the Core: Introduction of the dihydro and dione functionalities through oxidation or reduction reactions.

    Attachment of the Piperazinyl Propyl Group: This step involves nucleophilic substitution reactions where the piperazinyl propyl group is introduced.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydro group to a ketone or aldehyde.

    Reduction: Reduction of the dione group to a diol.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidinyl or piperazinyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.

Scientific Research Applications

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific biological pathways.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

    Industry: Use as an intermediate in the synthesis of more complex organic compounds.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridoindole core may interact with active sites of enzymes, while the piperazinyl propyl group may enhance binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrido(3,4-b)indole-1,3(2H)-dione: A simpler analog without the piperazinyl propyl group.

    4,9-Dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)-1H-pyrido(3,4-b)indole: A compound with similar functional groups but different substitution patterns.

Uniqueness

The uniqueness of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-2-(3-(4-(2-pyrimidinyl)-1-piperazinyl)propyl)- lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity.

Properties

CAS No.

184691-45-0

Molecular Formula

C22H24N6O2

Molecular Weight

404.5 g/mol

IUPAC Name

2-[3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl]-4,9-dihydropyrido[3,4-b]indole-1,3-dione

InChI

InChI=1S/C22H24N6O2/c29-19-15-17-16-5-1-2-6-18(16)25-20(17)21(30)28(19)10-4-9-26-11-13-27(14-12-26)22-23-7-3-8-24-22/h1-3,5-8,25H,4,9-15H2

InChI Key

GTGDTJMORUCVMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCN2C(=O)CC3=C(C2=O)NC4=CC=CC=C34)C5=NC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.